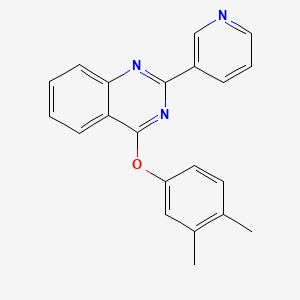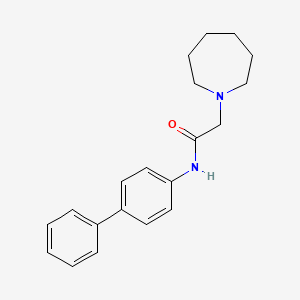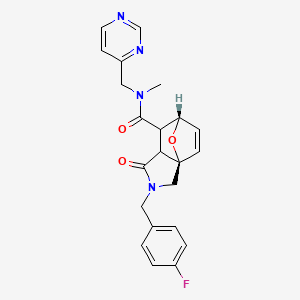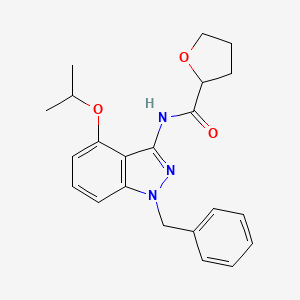
4-(3,4-dimethylphenoxy)-2-(3-pyridinyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multiple steps, including Sonogashira cross-coupling and dechloroamination reactions. These methods are utilized to introduce various substituents into the quinazoline ring system, enhancing its biological activity. For instance, a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were successfully prepared, demonstrating the versatility of synthetic approaches for these compounds (Dilebo et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, such as 2-(4-chlorophenyl)-4-(2-(pyridin-4-yl) ethynyl) quinazoline, has been confirmed by single-crystal X-ray analysis, revealing a monoclinic crystal system and P21/c space group. These structural insights are crucial for understanding the interactions of quinazoline derivatives with biological targets (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions that modify their chemical structure and properties. These reactions include annulation, cyclocondensation, and others, contributing to the diversity of quinazoline-based compounds. The reactivity of these compounds is influenced by the nature of substituents on the quinazoline ring, leading to a wide range of biological activities (Baykova et al., 2023).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are essential for the formulation and delivery of these compounds as potential therapeutic agents. Advanced characterization techniques, including NMR, FT-IR, and mass spectrometry, are employed to elucidate these properties (Dilebo et al., 2021).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives are closely related to their reactivity and biological activity. These compounds exhibit a range of biological activities, including antimycobacterial properties, due to their ability to interact with biological targets. Molecular docking studies have provided insights into the mode of interaction between quinazoline derivatives and target proteins, highlighting the significance of hydrogen bonding and metal coordination in their activity (Dilebo et al., 2021).
属性
IUPAC Name |
4-(3,4-dimethylphenoxy)-2-pyridin-3-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-9-10-17(12-15(14)2)25-21-18-7-3-4-8-19(18)23-20(24-21)16-6-5-11-22-13-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXWQXSZYEFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenoxy)-2-pyridin-3-ylquinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-propylphenoxy)acetohydrazide](/img/structure/B5528070.png)


![2-(4-fluorophenyl)-5-propyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5528090.png)
![2-(2,4-dimethoxyphenyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5528093.png)
![1-(4-chlorophenyl)-4-[(2-ethoxy-3-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5528101.png)
![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5528106.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5528114.png)


![3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5528169.png)
![dimethyl 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5528178.png)